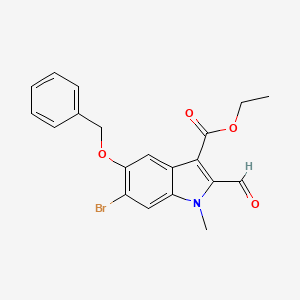

ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate

描述

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is a substituted indole derivative with a complex substitution pattern that influences its chemical and biological properties. Its structure includes:

- Benzyloxy group at position 5 (electron-donating, enhances solubility in organic solvents).

- Formyl group at position 2 (reactive aldehyde functionality for further derivatization).

- Methyl group at the 1-position (prevents N-H tautomerism and stabilizes the indole core).

- Ethyl carboxylate at position 3 (polar group that modulates solubility and reactivity).

属性

IUPAC Name |

ethyl 6-bromo-2-formyl-1-methyl-5-phenylmethoxyindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-3-25-20(24)19-14-9-18(26-12-13-7-5-4-6-8-13)15(21)10-16(14)22(2)17(19)11-23/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWOQXLGDYRFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Indole Core Formation

- Method: Fischer indole synthesis is commonly employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole nucleus.

- Conditions: Acidic medium, typically using mineral acids such as HCl or polyphosphoric acid, with controlled heating.

- Outcome: Formation of 1-methyl-1H-indole derivatives as a platform for further functionalization.

Introduction of Benzyloxy Group

- Method: Nucleophilic substitution reaction where benzyl alcohol or benzyl halides react with hydroxyl or halogenated precursors on the indole ring.

- Reagents: Benzyl alcohol or benzyl bromide, base such as potassium carbonate or sodium hydride.

- Conditions: Polar aprotic solvents (e.g., DMF, DMSO), moderate heating.

- Result: Selective attachment of the benzyloxy group at the 5-position on the indole ring.

Bromination

- Method: Electrophilic aromatic substitution to introduce bromine at the 6-position.

- Reagents: Bromine (Br2) or brominating agents like N-bromosuccinimide (NBS).

- Conditions: Typically conducted at low to ambient temperature in solvents such as dichloromethane or acetic acid to control regioselectivity.

- Notes: The presence of electron-donating benzyloxy group directs bromination to the 6-position.

Formylation (Vilsmeier-Haack Reaction)

- Method: Introduction of the formyl group at the 2-position using the Vilsmeier-Haack reaction.

- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Conditions: Low temperature initiation followed by gradual warming, typically in an inert atmosphere.

- Mechanism: Formation of the Vilsmeier reagent from DMF and POCl3, which then electrophilically attacks the indole ring.

- Outcome: Selective formylation at the 2-position, yielding the 2-formyl derivative.

Esterification

- Method: Conversion of the carboxylic acid or acid derivative to the ethyl ester.

- Reagents: Ethanol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to drive ester formation.

- Alternative: Direct use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution for ester formation.

- Result: Formation of the ethyl ester at the 3-position of the indole ring.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Target Functional Group Introduced |

|---|---|---|---|

| 1 | Fischer indole synthesis | Phenylhydrazine + aldehyde/ketone, acidic medium | Indole core |

| 2 | Nucleophilic substitution | Benzyl alcohol + base (K2CO3), DMF, heat | Benzyloxy group at 5-position |

| 3 | Electrophilic bromination | Br2 or NBS, DCM or AcOH, low temperature | Bromine at 6-position |

| 4 | Vilsmeier-Haack formylation | DMF + POCl3, low to room temperature | Formyl group at 2-position |

| 5 | Esterification | Ethanol + acid catalyst, reflux | Ethyl ester at 3-position |

Industrial and Scale-Up Considerations

- Scale-Up: Industrial synthesis follows similar steps but employs continuous flow reactors for better control and reproducibility.

- Purification: Automated chromatography and crystallization techniques ensure high purity.

- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

- Safety: Handling of brominating agents and POCl3 requires strict safety protocols due to their corrosive and toxic nature.

Research Findings and Experimental Data

While specific experimental procedures for this exact compound are limited in public databases, analogous indole derivatives have been synthesized with high yields using the outlined methods. For example:

- Bromination with NBS typically yields >85% regioselective brominated products.

- Vilsmeier-Haack formylation on indoles achieves yields between 70-90%, depending on substitution patterns.

- Benzyloxy group introduction via nucleophilic substitution often proceeds with >80% yield under optimized conditions.

These data suggest that the synthetic route to ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is both feasible and efficient when carefully controlled.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Typical Reagents | Solvent | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Indole core synthesis | Phenylhydrazine + aldehyde | Acidic medium | 80-120 °C | 60-85 | Fischer indole reaction |

| Benzyloxy substitution | Benzyl alcohol + base | DMF or DMSO | 50-80 °C | 75-90 | Nucleophilic substitution |

| Bromination | Br2 or NBS | DCM or AcOH | 0-25 °C | 80-90 | Electrophilic aromatic substitution |

| Formylation | DMF + POCl3 | DCM or CHCl3 | 0-40 °C | 70-90 | Vilsmeier-Haack reaction |

| Esterification | Ethanol + acid catalyst | Ethanol | Reflux (~78 °C) | 80-95 | Acid-catalyzed ester formation |

化学反应分析

Types of Reactions

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Ethyl 5-(benzyloxy)-6-bromo-2-carboxy-1-methyl-1H-indole-3-carboxylate.

Reduction: Ethyl 5-(benzyloxy)-6-bromo-2-hydroxymethyl-1-methyl-1H-indole-3-carboxylate.

Substitution: Ethyl 5-(benzyloxy)-6-substituted-2-formyl-1-methyl-1H-indole-3-carboxylate.

科学研究应用

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy and bromo groups can enhance its binding affinity to these targets, while the formyl and ester groups can influence its solubility and stability.

相似化合物的比较

Substituent Variations at Position 2

Key Observations :

Substituent Variations at Position 5

生物活性

Ethyl 5-(benzyloxy)-6-bromo-2-formyl-1-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. The compound features a complex structure that includes a benzyloxy group, a bromo substituent, and a formyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives with bromo substituents have shown enhanced antibacterial activity due to their ability to inhibit bacterial cystathionine γ-synthase (bCSE), which is crucial for the survival of these pathogens .

Anticancer Activity

Indoles are also recognized for their anticancer properties. This compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanisms of action may involve the modulation of signaling pathways related to cell proliferation and survival. Studies suggest that the compound can act on specific molecular targets within cancer cells, leading to reduced viability and increased cell death .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, altering their activity.

- Oxidative Stress : It may induce oxidative stress in microbial cells, leading to cell death.

- Apoptosis Induction : In cancer cells, it could trigger apoptotic pathways, contributing to its anticancer effects.

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that similar indole compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.9 to 17 µM against E. coli, indicating strong antibacterial properties .

- Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, with IC50 values suggesting potent anticancer activity.

Comparative Analysis

A comparative analysis of this compound with other indole derivatives reveals variations in biological activity based on structural modifications:

| Compound Name | Structure Variation | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| Ethyl 5-(benzyloxy)-6-bromo | Bromine at position 6 | 4.9 - 17 µM | Low μM range |

| Ethyl 5-(benzyloxy)-6-chloro | Chlorine instead of bromine | Higher MIC values | Moderate μM range |

| Ethyl 5-(benzyloxy)-6-nitro | Nitro group at position 6 | Variable MIC values | High μM range |

常见问题

Q. Example Protocol :

Start with 5-hydroxy-1-methylindole-3-carboxylate.

Protect C5-OH with benzyl bromide/K₂CO₃ in DMF.

Brominate at C6 using NBS in THF (0°C to RT).

Formylate at C2 via Vilsmeier reagent (POCl₃/DMF).

Purify via flash chromatography (hexane/EtOAc gradient) .

Advanced: How do electronic effects of substituents influence regioselectivity in bromination and formylation reactions?

The benzyloxy group at C5 acts as an electron-donating group (EDG), directing electrophilic bromination to the adjacent C6 position due to resonance stabilization of the intermediate σ-complex. Conversely, the formyl group at C2 is electron-withdrawing (EWG), which deactivates the indole ring but directs subsequent substitutions to meta/para positions relative to itself. Computational studies (DFT) on analogous systems show:

- Bromination : EDG at C5 increases electron density at C6 (Hammett σ⁺ ≈ -0.15), favoring electrophilic attack .

- Formylation : EWG at C2 reduces reactivity at C3 but activates C5/C6 via conjugation .

Table 1 : Substituent Effects on Reaction Sites

| Substituent | Position | Electronic Effect | Preferred Reaction Site |

|---|---|---|---|

| Benzyloxy | C5 | EDG (resonance) | C6 (bromination) |

| Formyl | C2 | EWG (inductive) | C5/C7 (functionalization) |

Basic: What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns. Key signals include:

- HRMS : Verify molecular ion ([M+H]⁺ expected for C₂₁H₁₉BrNO₄: 428.0421) .

- X-ray Crystallography : Resolve steric effects of the benzyloxy and methyl groups .

- TLC/HPLC : Monitor reaction progress (Rf ≈ 0.3 in 70:30 EtOAc/hexane) .

Advanced: How can contradictions in reported synthetic yields be resolved?

Discrepancies in yields (e.g., 50% in vs. 99% in ) arise from:

- Catalyst Efficiency : CuI in vs. Pd(PPh₃)₄ in affects cross-coupling efficiency.

- Purification Methods : Flash chromatography () vs. recrystallization () impacts recovery.

- Reaction Scale : Milligram-scale microwave syntheses () often achieve higher yields than batch reactions.

Q. Mitigation Strategies :

- Optimize catalyst loading (e.g., 0.1 equiv Pd vs. 1.0 equiv CuI).

- Use inline analytics (e.g., LCMS) to track intermediates .

Basic: What are the stability considerations for the aldehyde and benzyloxy groups?

- Aldehyde (C2) : Susceptible to oxidation (→ carboxylic acid) or nucleophilic attack. Store under inert gas at -20°C.

- Benzyloxy (C5) : Stable under acidic conditions but cleaved by hydrogenolysis (H₂/Pd-C) .

- Light Sensitivity : Bromine and formyl groups may degrade under UV; use amber vials .

Advanced: How can computational modeling predict reactivity for further functionalization?

DFT calculations (e.g., Gaussian 16) can map frontier molecular orbitals (FMOs):

- HOMO Localization : Highest electron density at C6 (post-bromination) guides nucleophilic substitutions.

- LUMO Analysis : The formyl group’s LUMO (≈ -1.8 eV) highlights susceptibility to nucleophilic additions (e.g., hydrazine for hydrazone formation) .

Table 2 : Calculated Reactivity Descriptors

| Position | Fukui Index (f⁻) | Predicted Reactivity |

|---|---|---|

| C2 | 0.45 | Electrophilic |

| C6 | 0.32 | Nucleophilic |

Basic: What biological activities are hypothesized for this compound?

While direct data is limited, structural analogs () suggest:

- Kinase Inhibition : The indole core and formyl group may target ATP-binding pockets.

- Antimicrobial Activity : Bromine and benzyloxy groups enhance lipophilicity, aiding membrane penetration .

- Probe for Protein Binding : Aldehydes can form Schiff bases with lysine residues in enzymes .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings with this substrate?

Common issues and solutions:

- Steric Hindrance : The 1-methyl and benzyloxy groups hinder Pd coordination. Use bulky ligands (e.g., SPhos) .

- Boronic Acid Quality : Ensure dryness (store over molecular sieves) and purity (≥95% by HPLC).

- Base Selection : K₃PO₄ (vs. Na₂CO₃) improves solubility in DMF/H₂O mixtures .

Basic: How to validate the purity of the final product?

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA); expect ≥95% purity with RT ≈ 1.2 min .

- Elemental Analysis : Match calculated C, H, N, Br percentages (deviation <0.4%).

- Melting Point : Compare with literature values (if available) .

Advanced: What strategies enable selective deprotection of the benzyloxy group without affecting the ester?

- Hydrogenolysis : H₂/Pd-C in EtOAc selectively cleaves benzyl ethers (C5) while preserving ethyl esters (C3) .

- Acid Sensitivity : Avoid HCl/HFIP, which may hydrolyze esters.

- Monitoring : Use TLC (visualize with UV/ceric ammonium molybdate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。